![molecular formula C21H25N3O4 B2478879 1-(3,4-dimethoxybenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea CAS No. 2034528-19-1](/img/structure/B2478879.png)
1-(3,4-dimethoxybenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea
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Description
1-(3,4-dimethoxybenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea, also known as DM-GRASP, is a urea derivative that has been synthesized for scientific research purposes. This compound has shown potential in various scientific applications, including as a fluorescent probe for imaging cellular structures and as a tool for studying protein-protein interactions.
Scientific Research Applications
Synthetic Applications and Chemical Reactivity Ureas and their derivatives, including structures similar to the one , are frequently studied for their synthetic applications and reactivity. Hindered ureas, for example, have been demonstrated to undergo efficient substitution reactions with various nucleophiles under neutral conditions, suggesting their potential utility in synthetic chemistry for the modification or functionalization of molecules (Hutchby et al., 2009). Such reactions can be leveraged for the development of pharmaceuticals, agrochemicals, and materials science.
Biological and Pharmaceutical Research Compounds structurally related to 1-(3,4-dimethoxybenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea may also find applications in biological and pharmaceutical research. Ureas and their derivatives have been explored for their biological activities, including as inhibitors of various enzymes or receptors (Sakakibara et al., 2015). The specific functional groups and structural motifs within such molecules could provide valuable insights into receptor binding, enzymatic inhibition, or modulation of biological pathways, suggesting a potential for drug discovery and development.
properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-24-9-8-15-11-16(5-6-17(15)24)18(25)13-23-21(26)22-12-14-4-7-19(27-2)20(10-14)28-3/h4-11,18,25H,12-13H2,1-3H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWCPWMIXLQARA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)NCC3=CC(=C(C=C3)OC)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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